4-(Tetrahydrofuran-3-yl)butan-2-amine
CAS No.:
Cat. No.: VC18110801
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO |
|---|---|
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | 4-(oxolan-3-yl)butan-2-amine |
| Standard InChI | InChI=1S/C8H17NO/c1-7(9)2-3-8-4-5-10-6-8/h7-8H,2-6,9H2,1H3 |
| Standard InChI Key | GIQIZKXXFDMZLO-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC1CCOC1)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-(Tetrahydrofuran-3-yl)butan-2-amine (C₈H₁₇NO) consists of a four-carbon chain (butane) with an amine group (-NH₂) at the second position and a tetrahydrofuran ring attached to the third carbon. The THF ring, a five-membered cyclic ether with one oxygen atom, introduces stereoelectronic effects that influence the compound’s conformational flexibility. Compared to its positional isomer, 4-(Tetrahydrofuran-3-yl)butan-1-amine , the relocation of the amine group alters electron distribution and hydrogen-bonding potential (Figure 1).
Key structural features:
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Molecular formula: C₈H₁₇NO
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IUPAC name: 4-(oxolan-3-yl)butan-2-amine
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Functional groups: Primary amine, cyclic ether
The amine group’s basicity (pKa ~10–11) and the THF ring’s hydrophobicity create a bifunctional profile, enabling interactions with both polar and nonpolar biological targets.
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis protocol for 4-(Tetrahydrofuran-3-yl)butan-2-amine is documented, analogous compounds suggest multistep routes involving:
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THF Derivative Preparation: Functionalization of tetrahydrofuran-3-carbaldehyde via Grignard reactions or nucleophilic substitutions to introduce the butane chain.
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Amine Incorporation: Reductive amination of ketone intermediates using ammonium acetate and sodium cyanoborohydride .
For example, the synthesis of 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)butan-2-amine employs click chemistry to append triazole rings, a strategy adaptable to butan-2-amine derivatives.
Reactivity Profile
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Amine Group: Participates in acid-base reactions, Schiff base formation, and nucleophilic substitutions.
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THF Ring: Resists ring-opening under mild conditions but may undergo oxidation to γ-butyrolactone derivatives under strong oxidizers.
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Stability: Likely stable at room temperature but susceptible to degradation in acidic or oxidative environments.
Physicochemical Properties
Experimental data for 4-(Tetrahydrofuran-3-yl)butan-2-amine is scarce, but properties can be extrapolated from analogs (Table 1):
Table 1: Estimated Physicochemical Properties
The compound’s amphiphilic nature suggests moderate blood-brain barrier permeability, a trait valuable in neuropharmaceutical design.
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
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Amine Position: Relocating the amine from C1 to C2 (as in butan-2-amine) may enhance steric accessibility to target proteins.
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THF Substitution: Oxygen in the THF ring forms hydrogen bonds with aspartate or glutamate residues in enzymes.
Applications in Medicinal Chemistry
Drug Discovery
The compound’s dual functionality positions it as a:
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Scaffold for Neuroactive Agents: Amine derivatives often target serotonin or dopamine receptors.
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Anticancer Candidate: THF rings in analogs like epothilones stabilize microtubule interactions .
Biomaterial Synthesis
Hydrophobic THF segments could improve the biodegradability of polyamine-based polymers for drug delivery.
Future Research Directions
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Synthetic Optimization: Develop enantioselective routes to isolate stereoisomers for activity profiling.
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Target Identification: Screen against kinase or protease libraries to identify molecular targets.
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Toxicological Studies: Assess acute and chronic toxicity in model organisms.
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